molecular formula C27H46O5 B1239254 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid

Cat. No. B1239254
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-AMPWAIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholest-23-en-26-oic acid is a 12alpha-hydroxy steroid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid.

Scientific Research Applications

Biosynthesis of Bile Acids

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid is significant in the study of bile acid biosynthesis. The chemical synthesis of its CoA esters has been instrumental for investigating the beta-oxidation pathway in bile acid production. These synthesized CoA esters facilitate understanding of the side chain cleavage process, a crucial step in converting cholesterol into bile acids (Kurosawa et al., 2001).

Analytical Measurement Techniques

Advancements in high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) have enabled the direct measurement and quantification of CoA esters of 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholestan-26-oic acid. This novel assay provides rapid and precise analysis, essential for studying the peroxisomal conversion of these esters into primary bile acids, offering insights into bile acid metabolism disorders like Zellweger syndrome (Gan-Schreier et al., 2005).

Structural and Biosynthetic Studies

Research on the stereochemistry and biosynthesis of bile alcohols related to 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholestan-26-oic acid in human urine has shed light on the complex pathways involved in bile acid metabolism. These studies contribute to a deeper understanding of the biochemical transformations leading to various bile acid derivatives, which are crucial for maintaining lipid homeostasis and metabolic functions (Une et al., 2000).

Peroxisomal Transport Mechanisms

Investigations into the ATP-dependent transport of bile acid intermediates like 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholestan-26-oic acid across rat liver peroxisomal membranes have provided valuable insights into the cellular mechanisms governing bile acid synthesis. Understanding the transport and oxidation processes within peroxisomes is crucial for elucidating the metabolic pathways of bile acid synthesis and its regulation (Une et al., 2003).

properties

Product Name

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-AMPWAIRWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid
Reactant of Route 2
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid
Reactant of Route 3
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid
Reactant of Route 4
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid
Reactant of Route 5
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid
Reactant of Route 6
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid

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